molecular formula C22H19ClO7 B3994197 [7-Acetyloxy-3-(4-chlorophenoxy)-6-ethyl-4-oxochromen-2-yl] propanoate

[7-Acetyloxy-3-(4-chlorophenoxy)-6-ethyl-4-oxochromen-2-yl] propanoate

Cat. No.: B3994197
M. Wt: 430.8 g/mol
InChI Key: ATLNKTZHINAMOG-UHFFFAOYSA-N
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Description

[7-Acetyloxy-3-(4-chlorophenoxy)-6-ethyl-4-oxochromen-2-yl] propanoate is a synthetic organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by its unique structure, which includes an acetyloxy group, a chlorophenoxy group, and an ethyl group attached to a chromen-4-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [7-Acetyloxy-3-(4-chlorophenoxy)-6-ethyl-4-oxochromen-2-yl] propanoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through a condensation reaction between a suitable phenol derivative and an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Introduction of the Chlorophenoxy Group: The chlorophenoxy group can be introduced via a nucleophilic substitution reaction using 4-chlorophenol and an appropriate leaving group on the chromen-4-one core.

    Acetylation: The acetyloxy group is introduced through an acetylation reaction using acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine.

    Esterification: The final step involves esterification of the chromen-4-one derivative with propanoic acid or its derivatives under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

[7-Acetyloxy-3-(4-chlorophenoxy)-6-ethyl-4-oxochromen-2-yl] propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenoxy group, where nucleophiles such as amines or thiols replace the chlorine atom.

    Hydrolysis: The ester and acetyloxy groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Amines, thiols, nucleophilic solvents.

    Hydrolysis: Hydrochloric acid, sodium hydroxide, aqueous conditions.

Major Products Formed

    Oxidation: Oxidized chromen-4-one derivatives.

    Reduction: Reduced chromen-4-one derivatives.

    Substitution: Substituted chromen-4-one derivatives with various nucleophiles.

    Hydrolysis: Carboxylic acid and alcohol derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of [7-Acetyloxy-3-(4-chlorophenoxy)-6-ethyl-4-oxochromen-2-yl] propanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Modulating Receptors: Interacting with cellular receptors to modulate signal transduction pathways.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

    [7-Hydroxy-3-(4-chlorophenoxy)-6-ethyl-4-oxochromen-2-yl] propanoate: Similar structure but with a hydroxy group instead of an acetyloxy group.

    [7-Acetyloxy-3-(4-methoxyphenoxy)-6-ethyl-4-oxochromen-2-yl] propanoate: Similar structure but with a methoxy group instead of a chlorophenoxy group.

    [7-Acetyloxy-3-(4-chlorophenoxy)-6-methyl-4-oxochromen-2-yl] propanoate: Similar structure but with a methyl group instead of an ethyl group.

Uniqueness

[7-Acetyloxy-3-(4-chlorophenoxy)-6-ethyl-4-oxochromen-2-yl] propanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

[7-acetyloxy-3-(4-chlorophenoxy)-6-ethyl-4-oxochromen-2-yl] propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClO7/c1-4-13-10-16-18(11-17(13)27-12(3)24)29-22(30-19(25)5-2)21(20(16)26)28-15-8-6-14(23)7-9-15/h6-11H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATLNKTZHINAMOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1OC(=O)C)OC(=C(C2=O)OC3=CC=C(C=C3)Cl)OC(=O)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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